molecular formula C26H28N2O5S B2874046 2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide CAS No. 1030766-38-1

2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide

Cat. No. B2874046
CAS RN: 1030766-38-1
M. Wt: 480.58
InChI Key: PXQRLONQSRWXQM-UHFFFAOYSA-N
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Description

2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide is a useful research compound. Its molecular formula is C26H28N2O5S and its molecular weight is 480.58. The purity is usually 95%.
The exact mass of the compound 2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

Environmental Health Perspectives explored the metabolism of chloroacetamide herbicides, revealing insights into the metabolic pathways that might be relevant for understanding how similar compounds, including those with acetamide groups, are processed in biological systems. The study highlighted the metabolic activation pathways leading to DNA-reactive products, providing a basis for understanding the toxicological and environmental implications of such compounds (Coleman et al., 2000).

Synthesis and Docking Studies of Protein Tyrosine Phosphatase 1B Inhibitors

Bioorganic & Medicinal Chemistry Letters presented research on the synthesis of acetamide derivatives evaluated for their inhibitory activity against Protein Tyrosine Phosphatase 1B (PTP1B), a target for antidiabetic therapies. This study aligns with the scientific interest in acetamide derivatives for therapeutic applications, excluding direct drug use and dosage considerations (Saxena et al., 2009).

Versatile Reagents for N-Alkylacetamide Synthesis

Chemical & Pharmaceutical Bulletin introduced novel reagents for the synthesis of N-alkylacetamides, showcasing the utility of acetamide moieties in the synthesis of natural and pharmaceutical products. This research underlines the fundamental applications of acetamide groups in medicinal chemistry and drug design, focusing on synthetic methodology rather than drug specifics (Sakai et al., 2022).

properties

IUPAC Name

2-(2-methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S/c1-20(22-13-7-9-15-24(22)32-2)27-26(29)19-28(23-14-8-10-16-25(23)33-3)34(30,31)18-17-21-11-5-4-6-12-21/h4-18,20H,19H2,1-3H3,(H,27,29)/b18-17+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQRLONQSRWXQM-ISLYRVAYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1OC)NC(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxy-N-[(E)-2-phenylethenyl]sulfonylanilino)-N-[1-(2-methoxyphenyl)ethyl]acetamide

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